molecular formula C10H9NO3 B12011562 (2E)-5-methoxy-1H-indene-1,2(3H)-dione 2-oxime CAS No. 7235-36-1

(2E)-5-methoxy-1H-indene-1,2(3H)-dione 2-oxime

Cat. No.: B12011562
CAS No.: 7235-36-1
M. Wt: 191.18 g/mol
InChI Key: RYSYQAKPMLRTDL-PKNBQFBNSA-N
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Description

(2E)-5-methoxy-1H-indene-1,2(3H)-dione 2-oxime is an organic compound with a complex structure that includes an indene backbone, a methoxy group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-methoxy-1H-indene-1,2(3H)-dione 2-oxime typically involves the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through cyclization reactions of suitable precursors.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Oxime Group: The oxime functional group is formed by reacting the corresponding ketone or aldehyde with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-methoxy-1H-indene-1,2(3H)-dione 2-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxygenated derivatives, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-methoxy-1H-indene-1,2(3H)-dione 2-oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the oxime group suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The oxime group is known to impart certain pharmacological properties, which could be beneficial in the treatment of various diseases.

Industry

In industrial applications, this compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-5-methoxy-1H-indene-1,2(3H)-dione 2-oxime exerts its effects depends on its interaction with molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The indene backbone provides a rigid structure that can fit into specific binding sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-5-methoxy-1H-indene-1,2(3H)-dione: Lacks the oxime group, which may result in different reactivity and biological activity.

    5-methoxy-1H-indene-1,2(3H)-dione 2-oxime: Without the (2E) configuration, this compound may have different stereochemistry and properties.

    1H-indene-1,2(3H)-dione 2-oxime: Lacks the methoxy group, which could affect its chemical and biological behavior.

Uniqueness

(2E)-5-methoxy-1H-indene-1,2(3H)-dione 2-oxime is unique due to the combination of its methoxy and oxime groups, along with the specific (2E) configuration. This combination of features can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7235-36-1

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(2E)-2-hydroxyimino-5-methoxy-3H-inden-1-one

InChI

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-13)10(8)12/h2-4,13H,5H2,1H3/b11-9+

InChI Key

RYSYQAKPMLRTDL-PKNBQFBNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=N/O)/C2

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=NO)C2

Origin of Product

United States

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